
3-Biphenylol, 4-amino-4'-methoxy-
Overview
Description
“3-Biphenylol, 4-amino-4’-methoxy-” is a chemical compound with the molecular formula C13H13NO2 . It is also known by other names such as “4-Amino-4’-methoxy- [1,1’-biphenyl]-3-ol” and "2-amino-5- (4-methoxyphenyl)phenol" .
Molecular Structure Analysis
The molecular structure of “3-Biphenylol, 4-amino-4’-methoxy-” can be represented by the InChI string:InChI=1S/C13H13NO2/c1-16-11-5-2-9 (3-6-11)10-4-7-12 (14)13 (15)8-10/h2-8,15H,14H2,1H3 . The Canonical SMILES representation is COC1=CC=C (C=C1)C2=CC (=C (C=C2)N)O . Physical And Chemical Properties Analysis
The molecular weight of “3-Biphenylol, 4-amino-4’-methoxy-” is 215.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 215.094628657 g/mol and the monoisotopic mass is also 215.094628657 g/mol . The topological polar surface area is 55.5 Ų .Scientific Research Applications
Corrosion Control in Mild Steel
3-Biphenylol derivatives like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have shown significant potential in controlling corrosion of mild steel in acidic environments. Research indicates that such compounds can achieve high efficiency in inhibiting corrosion, even at low concentrations, through a process of chemisorption (Bentiss et al., 2009).
Synthesis of Oligodeoxyribonucleotide
The protection of exocyclic amino groups of nucleosides using compounds like 3-methoxy-4-phenoxybenzoyl group has been explored for the synthesis of oligodeoxyribonucleotide. This method has shown high selectivity and stability, which is crucial for the synthesis process on solid support via the phosphotriester approach (Mishra & Misra, 1986).
Antimicrobial and Anticoccidial Activity
Derivatives of 3-biphenylol have been used to synthesize compounds with antimicrobial and anticoccidial activities. Studies show that specific modifications of the 3-biphenylol structure can lead to compounds with high efficacy in controlling microbial and coccidia infections (Georgiadis, 1976).
Anti-Proliferative Activity in Tumor Cells
Certain derivatives of 3-biphenylol, such as 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced anti-proliferative activity against specific tumor cell types. This suggests potential applications in cancer therapy, particularly for tumor-selective treatments (Thomas et al., 2017).
Redox Properties in Chemical Synthesis
The redox properties of compounds containing 3-biphenylol derivatives have been studied, particularly in the synthesis of novel redox systems. These studies focus on understanding the electronic interactions and potential applications in various chemical synthesis processes (Tsuji, Sasaki, & Yoshifuji, 1999).
properties
IUPAC Name |
2-amino-5-(4-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBSMUCJGFWNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212338 | |
| Record name | 3-Biphenylol, 4-amino-4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenylol, 4-amino-4'-methoxy- | |
CAS RN |
63040-24-4 | |
| Record name | 3-Biphenylol, 4-amino-4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Biphenylol, 4-amino-4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



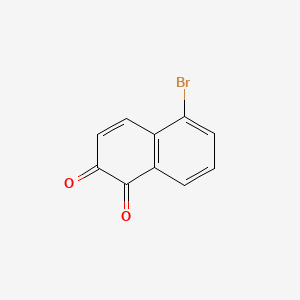
![N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B3055023.png)
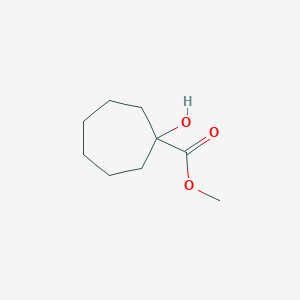


![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)

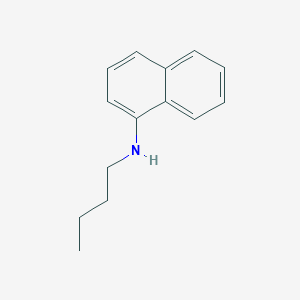


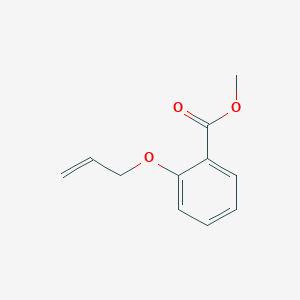
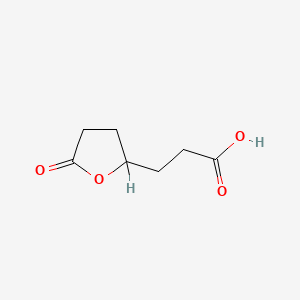

![2-[Benzyl(butyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3055043.png)